Cas no 207909-05-5 (3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile)
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
- 3-(1-methylpyrazol-3-yl)benzonitrile
- Benzonitrile, 3-(1-methyl-1H-pyrazol-3-yl)-
- AG-E-52621
- CTK1A1228
- SBB090059
- SureCN8807623
- SCHEMBL8807623
- MFCD09065009
- 207909-05-5
- AKOS006344737
- DTXSID40443013
- FT-0754088
- DB-066327
-
- MDL: MFCD09065009
- Inchi: 1S/C11H9N3/c1-14-6-5-11(13-14)10-4-2-3-9(7-10)8-12/h2-7H,1H3
- InChI Key: FLALRGXSUSNEAF-UHFFFAOYSA-N
- SMILES: N1(C)C=CC(C2C=CC=C(C#N)C=2)=N1
Computed Properties
- Exact Mass: 183.08000
- Monoisotopic Mass: 183.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.117
- Melting Point: 94 °C
- Boiling Point: 349.935°C at 760 mmHg
- Flash Point: 165.435°C
- Refractive Index: 1.61
- PSA: 41.61000
- LogP: 1.95878
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB225244-1 g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile; 95% |
207909-05-5 | 1g |
€130.80 | 2023-04-27 | ||
| abcr | AB225244-5 g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile; 95% |
207909-05-5 | 5g |
€534.50 | 2023-04-27 | ||
| TRC | M593215-50mg |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
207909-05-5 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M593215-100mg |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
207909-05-5 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M593215-500mg |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
207909-05-5 | 500mg |
$ 160.00 | 2022-06-03 | ||
| Apollo Scientific | OR6084-1g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
207909-05-5 | 1g |
£70.00 | 2025-02-20 | ||
| Apollo Scientific | OR6084-5g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile |
207909-05-5 | 5g |
£205.00 | 2025-02-20 | ||
| abcr | AB225244-1g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, 95%; . |
207909-05-5 | 95% | 1g |
€146.00 | 2025-04-20 | |
| abcr | AB225244-5g |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, 95%; . |
207909-05-5 | 95% | 5g |
€552.00 | 2025-04-20 |
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Suppliers
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile
Introduction to 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile (CAS No. 207909-05-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile, identified by the chemical identifier CAS No. 207909-05-5, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and promising biological activities. This compound belongs to the class of pyrazole derivatives, which are well-known for their broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a benzonitrile moiety in its structure further enhances its potential as a pharmacophore, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile consists of a pyrazole ring substituted with a methyl group at the 1-position and an aromatic benzonitrile group at the 3-position. This arrangement contributes to its distinct electronic and steric properties, which can be exploited to modulate its interactions with biological targets. The pyrazole core is known to exhibit significant binding affinity with various enzymes and receptors, while the benzonitrile group can serve as a hydrogen bond acceptor or participate in π-stacking interactions, thereby influencing the compound's binding mode and efficacy.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. One of the most compelling areas of investigation has been their application in oncology. Studies have demonstrated that certain pyrazole-based compounds can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation and survival. Specifically, 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile has shown promise in preclinical studies as an inhibitor of tyrosine kinases, which are often overexpressed in various types of cancer. The benzonitrile moiety is believed to play a crucial role in stabilizing the binding interaction by forming hydrogen bonds with key residues in the kinase active site.
Furthermore, the methyl group on the pyrazole ring is thought to contribute to the compound's solubility and bioavailability, factors that are critical for its pharmacological activity. The ability to fine-tune these structural features allows medicinal chemists to optimize the compound's properties for better therapeutic outcomes. For instance, modifications such as halogenation or alkylation at different positions of the pyrazole or benzene ring can alter its metabolic stability and target specificity.
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile typically involves multi-step organic reactions, starting from commercially available precursors such as 1-methylpyrazole and benzonitrile derivatives. Advanced synthetic methodologies, including cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only ensure high yields but also allow for scalability, which is essential for large-scale production and clinical trials.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile. Molecular docking studies have been instrumental in predicting how this compound interacts with biological targets at an atomic level. By simulating these interactions, researchers can identify potential lead compounds that exhibit high affinity and selectivity for specific enzymes or receptors. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.
In addition to its applications in oncology, 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile has shown potential in other therapeutic areas as well. For example, it has been investigated for its anti-inflammatory properties by targeting cyclooxygenase (COX) enzymes or other inflammatory mediators. The benzonitrile group's ability to engage in hydrophobic interactions with aromatic residues in these enzymes suggests that it could modulate their activity effectively.
The compound's structural versatility also makes it a valuable scaffold for developing next-generation therapeutics. By incorporating additional functional groups or exploring different substitution patterns on the pyrazole ring, researchers can generate libraries of derivatives with tailored biological activities. Such libraries are ideal for phenotypic screening assays, where compounds are tested against a wide range of biological targets to identify those with desirable pharmacological effects.
Another exciting area where 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile shows promise is in neurodegenerative diseases research. Pyrazole derivatives have been reported to interact with neurotransmitter receptors such as serotonin or dopamine receptors, suggesting their potential as candidates for treating conditions like Alzheimer's disease or Parkinson's disease. The benzonitrile moiety could enhance their ability to cross the blood-brain barrier, improving their therapeutic efficacy.
The development of novel drug candidates like 3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile also relies heavily on advances in analytical chemistry techniques for characterization and quality control purposes. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used methods to confirm the identity and purity of synthetic intermediates and final products. These techniques ensure that pharmaceutical-grade materials meet stringent regulatory standards before being used in clinical trials.
In conclusion,3-(1-Methyl-1H-pyrazol-3-y]benzonitrile (CAS No. 207909055) represents a promising candidate for further exploration in drug discovery due to its unique structural features and demonstrated biological activities across multiple therapeutic areas including oncology anti-inflammation neurodegenerative diseases among others Its synthesis optimization computational modeling alongside advancements analytical chemistry continue contribute understanding applications this fascinating compound future medical research
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